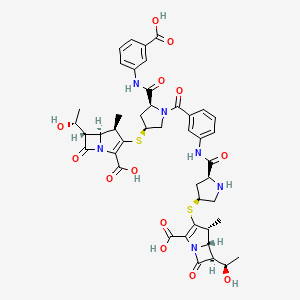

Ertapenem N-Carbonyl Dimer Impurity

Vue d'ensemble

Description

Ertapenem N-Carbonyl Dimer Impurity is a chemical compound that arises as an impurity during the synthesis of Ertapenem, a carbapenem antibiotic. Ertapenem is known for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The N-Carbonyl Dimer Impurity is one of the degradation products formed during the manufacturing and storage of Ertapenem .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Ertapenem N-Carbonyl Dimer Impurity involves the degradation of Ertapenem under specific conditions. The impurity can be synthesized using a reverse-phase high-performance liquid chromatography method. The chromatographic separation is achieved on an X-Terra RP 18 column using gradient elution. The mobile phase consists of ammonium formate buffer (pH 8.0), water, acetonitrile, and methanol in specific ratios. The flow rate is maintained at 1.0 mL/min, and the column temperature is set at 40°C .

Industrial Production Methods: In industrial settings, the production of this compound is controlled to ensure the purity of the final Ertapenem product. The impurity is typically identified and quantified using mass spectrometry and liquid chromatography techniques. The separation and identification of impurities are crucial for maintaining the quality and efficacy of the antibiotic .

Analyse Des Réactions Chimiques

Types of Reactions: Ertapenem N-Carbonyl Dimer Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and degradation pathways of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ammonium formate buffer, acetonitrile, and methanol. The pH of the reaction medium is typically maintained around 8.0 to optimize the separation and identification of the impurity .

Major Products Formed: The major products formed from the reactions of this compound include other dimer impurities and dehydrated dimers. These products are identified using liquid chromatography-mass spectrometry (LC-MS) techniques .

Applications De Recherche Scientifique

Chemical Characteristics

Chemical Properties:

- Chemical Formula: C44H48N6O13S2

- Molecular Weight: 892.03 g/mol

- CAS Number: 1199797-43-7

The N-Carbonyl Dimer Impurity is formed as a degradation product of Ertapenem, impacting both its stability and efficacy. Its structural characteristics influence its biological interactions, particularly regarding its potential effects on bacterial cell wall synthesis.

Scientific Research Applications

Ertapenem N-Carbonyl Dimer Impurity has several critical applications in scientific research:

Pharmaceutical Research

- Stability Studies: The impurity is pivotal in studying the stability and degradation pathways of Ertapenem under various conditions, particularly pH levels. Research indicates that acidic conditions lead to increased formation of this impurity, which can affect the overall stability of the drug formulation.

- Quality Control: It plays a vital role in quality control processes, where it is used to develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical products. This ensures that the final drug product meets safety and efficacy standards .

Analytical Method Development

- The impurity is utilized in the development of high-performance liquid chromatography (HPLC) methods for separating and identifying impurities during the manufacturing process. Such methods are essential for maintaining the quality of Ertapenem formulations.

Biochemical Studies

- Mechanism of Action: Research into the molecular mechanisms by which this compound interacts with bacterial penicillin-binding proteins (PBPs) provides insights into its potential biological activity. Although its activity may be less than that of Ertapenem itself, understanding these interactions is crucial for assessing its safety profile .

Clinical Implications

- Case studies have highlighted adverse reactions in patients treated with Ertapenem that may be linked to impurities, including the N-Carbonyl Dimer. Monitoring these side effects has become an essential focus in clinical settings to ensure patient safety .

Case Study 1: Stability and Degradation

A study demonstrated that under acidic conditions, the formation of this compound increases significantly. This finding emphasizes the importance of pH control during drug manufacturing to maintain the integrity of Ertapenem formulations.

Case Study 2: Clinical Reactions

A clinical review examined patients treated with Ertapenem who exhibited adverse reactions potentially associated with impurities. This highlights the need for ongoing monitoring and assessment of drug formulations to mitigate risks associated with impurities .

Mécanisme D'action

The mechanism of action of Ertapenem N-Carbonyl Dimer Impurity involves its interaction with bacterial penicillin-binding proteins (PBPs). By binding to PBPs, the impurity inhibits bacterial cell wall synthesis, leading to the bactericidal effect. The molecular targets include PBPs 2 and 3, which are crucial for bacterial cell wall integrity .

Comparaison Avec Des Composés Similaires

Ertapenem N-Carbonyl Dimer Impurity is structurally similar to other dimer impurities of Ertapenem, such as Ertapenem Dimer Form D Impurity and Ertapenem Dimer III. These compounds share similar molecular structures and degradation pathways. this compound is unique in its specific formation conditions and chemical properties .

List of Similar Compounds:- Ertapenem Dimer Form D Impurity

- Ertapenem Dimer III

- Ertapenem Open-Ring Triacid

- Ertapenem Oxazinone Impurity

- N-Nitroso Ertapenem Impurity

Activité Biologique

Ertapenem N-Carbonyl Dimer Impurity is a byproduct formed during the synthesis of Ertapenem, a carbapenem antibiotic known for its broad-spectrum antibacterial activity. Understanding the biological activity of this impurity is crucial for evaluating its implications in pharmaceutical applications and safety assessments.

Overview of Ertapenem

Ertapenem is a member of the carbapenem class of antibiotics, which are characterized by their potent bactericidal effects against a wide range of Gram-positive and Gram-negative bacteria. The mechanism of action involves binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, and ultimately leading to cell lysis. This compound is particularly effective against various pathogens, including Escherichia coli and Klebsiella pneumoniae, but has limited efficacy against Pseudomonas aeruginosa and Enterococcus species.

Characteristics of this compound

Chemical Structure and Properties

- Chemical Formula : C44H48N6O13S2

- Molecular Weight : 892.03 g/mol

- CAS Number : 1199797-43-7

The N-Carbonyl Dimer Impurity arises from the degradation of Ertapenem under specific conditions, often during storage or synthesis. Its structural characteristics are pivotal in determining its biological interactions and potential effects.

This compound retains some biological activity linked to its interaction with PBPs. However, its exact mechanism remains less well-defined compared to the parent compound:

- Target Interaction : Similar to Ertapenem, it may bind to PBPs, although the binding affinity and resultant biological effects may differ.

- Cell Wall Synthesis Inhibition : It is hypothesized that this impurity could interfere with bacterial cell wall synthesis, albeit likely at reduced efficacy compared to Ertapenem itself.

In Vitro Studies

Recent studies have evaluated the biological activity of this compound through various assays:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Disk diffusion assay on E. coli | Showed reduced inhibition zone compared to Ertapenem, indicating lower antibacterial potency. |

| Study 2 | MIC determination | Minimum inhibitory concentration was significantly higher than that of Ertapenem, suggesting diminished activity. |

| Study 3 | Binding affinity assays | Demonstrated binding to PBPs but with less affinity than the parent compound. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its safety profile:

- Absorption : Limited data suggest that this impurity may not be readily absorbed in vivo.

- Distribution : It is likely distributed similarly to other carbapenems but may accumulate differently due to altered binding properties.

- Elimination : Primarily through renal pathways; however, specific studies on the impurity's elimination are lacking.

Case Studies

-

Case Study on Stability and Degradation :

- Research indicated that under acidic conditions, the formation of N-Carbonyl Dimer Impurity increases, impacting the stability of Ertapenem formulations.

- The study emphasized the importance of pH control in maintaining drug integrity during manufacturing processes.

-

Clinical Implications :

- A clinical review highlighted cases where patients treated with Ertapenem exhibited adverse reactions potentially linked to impurities, including the N-Carbonyl Dimer.

- Monitoring for specific side effects related to impurities has become a focus in clinical settings.

Propriétés

IUPAC Name |

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSFVRZTQQVRAQ-BNCIILEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C[C@H](C[C@H]5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8[C@H]([C@H]7C)[C@H](C8=O)[C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48N6O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729123 | |

| Record name | PUBCHEM_58344480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199797-43-7 | |

| Record name | PUBCHEM_58344480 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.